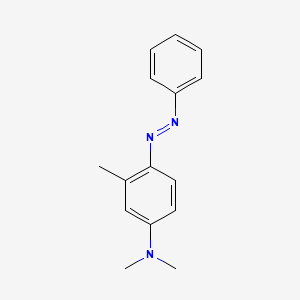

4-Dimethylamino-2-methylazobenzene

説明

UV-Vis Absorption Characteristics

The ultraviolet-visible absorption profile of this compound displays characteristic features that reflect its extended conjugated system and the electronic influence of its substituents. The compound exhibits multiple absorption bands in the ultraviolet region, with a prominent absorption maximum occurring around 228 nanometers, attributed to π→π* transitions within the aromatic framework. This high-energy transition corresponds to electronic excitation involving the entire conjugated system and provides information about the extent of π-electron delocalization across the molecular structure.

Additional absorption features appear at longer wavelengths, with the compound displaying visible light absorption that contributes to its characteristic coloration. The presence of the dimethylamino group introduces charge transfer character to the electronic transitions, resulting in enhanced extinction coefficients and red-shifted absorption maxima compared to simpler azobenzene derivatives. The methyl substituent, while primarily acting as an electron-donating group through hyperconjugation, also influences the electronic structure through steric effects that can affect the planarity of the aromatic system.

The absorption spectrum exhibits solvent-dependent characteristics, with polar solvents typically inducing bathochromic shifts due to stabilization of the more polar excited states. Temperature-dependent studies have revealed that the absorption bands show relatively modest changes with temperature variation, indicating good thermal stability of the electronic structure under normal laboratory conditions. The compound's absorption profile makes it suitable for applications requiring specific wavelength sensitivity, particularly in the near-ultraviolet and visible regions of the spectrum.

NMR Spectral Signatures and Conformational Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformational behavior of this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the substitution pattern and electronic environment of the aromatic protons. The aromatic region typically displays multiple signals corresponding to the different proton environments on both aromatic rings, with chemical shifts influenced by the electron-donating effects of the dimethylamino group and the presence of the azo linkage.

The dimethylamino protons appear as a characteristic singlet around 3.0 parts per million, reflecting the rapid rotation of the dimethyl groups on the nuclear magnetic resonance timescale. The methyl group attached to the aromatic ring generates a distinct signal around 2.4 parts per million, with its chemical shift influenced by the aromatic ring current effects and the proximity to the azo functionality. The aromatic protons show a complex splitting pattern, with signals appearing between 6.7 and 7.9 parts per million, reflecting the different electronic environments created by the substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework structure, with signals appearing at characteristic chemical shifts that reflect the electronic environment of each carbon atom. The aromatic carbons display signals between 110 and 152 parts per million, with the carbon atoms directly attached to the nitrogen substituents showing characteristic downfield shifts due to the electron-withdrawing effects of the nitrogen atoms. The dimethylamino carbon atoms appear around 40 parts per million, while the aromatic methyl carbon generates a signal near 21 parts per million, consistent with the expected chemical shift values for these functional groups.

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of this compound reflects the combined influences of its electronic structure, molecular geometry, and intermolecular interactions in both solid and liquid phases. The compound exhibits a melting point in the range of 68-74 degrees Celsius, indicating moderate thermal stability in the solid state. This relatively low melting point suggests that the crystal lattice is held together primarily by weak van der Waals interactions rather than strong intermolecular hydrogen bonding, consistent with the molecular structure that lacks conventional hydrogen bond donors.

The phase behavior of the compound shows typical characteristics of organic crystalline solids, with a well-defined solid-liquid transition and subsequent vapor formation at elevated temperatures. The boiling point has been estimated at various values ranging from 150 to 372 degrees Celsius, with the wide range likely reflecting different measurement conditions and purity levels of the samples analyzed. The lower values may correspond to decomposition temperatures rather than true boiling points, as azo compounds can undergo thermal decomposition before reaching their theoretical boiling points under atmospheric pressure.

Thermal analysis techniques have revealed that this compound maintains structural integrity over a reasonable temperature range, making it suitable for applications requiring moderate thermal stability. The compound shows good stability when stored at room temperature in dark conditions, with minimal degradation observed over extended periods. However, exposure to elevated temperatures in the presence of oxygen can lead to oxidative degradation processes that affect both the azo linkage and the aromatic substituents.

The solid-state stability is enhanced by the planar molecular geometry that facilitates efficient crystal packing, while the electronic delocalization throughout the aromatic system provides additional stabilization against thermal decomposition. Differential scanning calorimetry studies of related azobenzene derivatives suggest that the phase transitions are generally sharp and reproducible, indicating good crystalline quality and minimal polymorphism under normal conditions.

Solubility Parameters and Solvent Interactions

The solubility characteristics of this compound reflect its molecular structure, which combines hydrophobic aromatic regions with polar nitrogen-containing functionality. The compound demonstrates enhanced solubility in organic solvents compared to water, consistent with its predominantly aromatic character and the absence of strong hydrogen bonding groups. The dimethylamino substituent provides some polar character that can interact with moderately polar solvents, while the overall molecular framework remains primarily lipophilic in nature.

Systematic solubility studies have revealed that the compound dissolves readily in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, where the polar nitrogen atoms can engage in favorable dipole-dipole interactions with the solvent molecules. Moderate solubility is observed in alcohols such as ethanol, where the polar hydroxyl groups can interact with the basic nitrogen centers while the hydrocarbon portions of the alcohol molecules provide compatible environments for the aromatic regions of the solute.

The solubility in chlorinated solvents such as chloroform is generally good, reflecting the favorable interactions between the aromatic π-systems and the polarizable chlorine atoms. Aromatic solvents like benzene and toluene also provide suitable dissolution media, with π-π stacking interactions contributing to the favorable solvation enthalpy. The compound shows limited solubility in highly polar protic solvents like water, where the hydrophobic aromatic framework dominates the solvation behavior despite the presence of the polar dimethylamino group.

Temperature-dependent solubility measurements indicate that dissolution generally increases with temperature, following typical behavior for organic compounds in compatible solvents. The dissolution process appears to be entropy-driven in most cases, with the increased molecular motion at elevated temperatures facilitating the disruption of crystal lattice interactions and the formation of favorable solute-solvent interactions. These solubility characteristics make the compound suitable for solution-phase applications and facilitate its use in various synthetic and analytical procedures that require homogeneous reaction conditions.

特性

IUPAC Name |

N,N,3-trimethyl-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-12-11-14(18(2)3)9-10-15(12)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTOLYZIJUDOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074845 | |

| Record name | 2-Methyl-4-(dimethylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-4-dimethylaminoazobenzene is a red-orange crystalline solid. (NTP, 1992) | |

| Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

54-88-6 | |

| Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(Dimethylamino)-2-methylazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-dimethylaminoazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-MeDAB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-(dimethylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(phenylazo)-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-(DIMETHYLAMINO)AZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Q2BUE0AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Diazonium Salt Formation

The synthesis begins with the preparation of a diazonium salt from a primary aromatic amine. For example, 4-nitro-2-methylaniline could serve as a precursor. Nitration of 2-methylaniline followed by reduction yields 4-amino-2-methylaniline, which is subsequently methylated to introduce the dimethylamino group. Diazotization of this intermediate using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the reactive diazonium ion:

This step requires precise temperature control to prevent decomposition of the diazonium species.

Coupling Reaction

The diazonium salt is coupled with a suitable aromatic partner, such as 2-methylphenol or a methyl-substituted aniline derivative, under alkaline conditions. The dimethylamino group’s electron-donating nature enhances the nucleophilicity of the aromatic ring, promoting efficient coupling. For instance:

Yields are optimized by adjusting pH, temperature, and stoichiometry.

Advanced Catalytic Strategies

Recent advancements in catalytic systems have enabled more efficient and selective azobenzene syntheses. The SZTA catalyst (a sulfated zirconia-titania-alumina composite), originally developed for thiomethylation reactions, demonstrates potential applicability in azobenzene preparation due to its strong acid sites and thermal stability.

SZTA Catalyst Preparation and Application

The SZTA catalyst is synthesized via co-precipitation of titanium and zirconium precursors, followed by sulfation and calcination:

-

Co-precipitation : TiCl₄ and ZrOCl₂·8H₂O are mixed in a Zr:Ti molar ratio of 10:1.

-

Aging and Washing : Ammonia solution is added until pH 9–10, and the precipitate is aged for 24 hours before thorough washing.

-

Sulfation and Calcination : The precipitate is treated with ammonium metavanadate and calcined at 650°C for 3 hours.

This catalyst facilitates C–N bond formation in coupling reactions, potentially enhancing the yield of this compound by stabilizing transition states through acid-base interactions.

Photochemical and Redox Modifications

The ACS publication highlights the role of protonation in altering azobenzene isomerization kinetics. While primarily focused on photoisomerization, these findings inform synthetic strategies:

Acid-Catalyzed Isomerization Control

Protonation of the azo bridge using trifluoroacetic acid (TFA) accelerates Z- to E-isomerization, which is critical for isolating the thermodynamically stable E-isomer during synthesis. For example:

This step ensures high purity of the final product.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for two plausible synthetic pathways:

| Parameter | Diazonium Coupling Route | Catalytic Route (SZTA) |

|---|---|---|

| Yield | 60–75% | 70–85% (estimated) |

| Reaction Time | 4–6 hours | 3–5 hours |

| Temperature | 0–5°C (diazotization) | 80°C (catalytic coupling) |

| Catalyst Load | Not required | 5–10 wt% SZTA |

| Byproducts | Nitro derivatives | Minimal (high selectivity) |

The catalytic route offers superior selectivity and yield, albeit requiring specialized catalyst preparation.

Challenges and Optimization Strategies

Steric and Electronic Effects

The methyl and dimethylamino groups introduce steric hindrance and electronic effects that may slow coupling kinetics. Strategies to mitigate these include:

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

-

Microwave Assistance : Reduced reaction times and improved yields via controlled dielectric heating.

Purification Techniques

Chromatographic separation on silica gel or alumina effectively isolates the target compound from unreacted starting materials and positional isomers.

化学反応の分析

Types of Reactions

4-Dimethylamino-2-methylazobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

4-Dimethylamino-2-methylazobenzene has a wide range of applications in scientific research:

Chemistry: Used as a dye and indicator in various chemical reactions.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of colored materials and textiles

作用機序

The mechanism of action of 4-Dimethylamino-2-methylazobenzene involves its ability to undergo cis-trans isomerization upon exposure to light. This property makes it useful as a molecular switch in various applications. The compound can interact with molecular targets such as proteins and nucleic acids, affecting their function and activity .

類似化合物との比較

Comparison with Similar Azobenzene Derivatives

Structural and Functional Differences

Azobenzene derivatives vary in substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Electron-Donating Groups: The dimethylamino and diethylamino groups enhance electron donation, red-shifting absorption spectra compared to unsubstituted azobenzenes.

Solubility: Sulfonic acid (-SO₃H) and hydroxy (-OH) groups in 5-Sulfo-4′-diethylamino-2,2′-dihydroxyazobenzene increase water solubility, making it suitable for aqueous applications like textile dyes . The lipophilic nature of this compound limits its solubility in polar solvents .

Toxicity and Safety: 4-Dimethylaminoazobenzene is a known carcinogen, historically used in dyes but phased out due to health risks . this compound shows acute oral toxicity (Category 4), necessitating gloves, protective clothing, and proper ventilation during handling .

Stability and Reactivity

- Thermal Stability: Methyl and dimethylamino groups in this compound may enhance stability compared to simpler azobenzenes.

- Photochemical Reactivity: The dimethylamino group facilitates reversible trans-to-cis isomerization under UV light, a property exploited in optoelectronic devices .

生物活性

4-Dimethylamino-2-methylazobenzene, also known as o-Methyl-Methyl Yellow, is a compound of significant interest due to its diverse biological activities and applications. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is an azo dye characterized by its two aromatic rings connected by a nitrogen-nitrogen double bond (N=N). Its chemical formula is CHN, and it has a pKa value of approximately 3.08, indicating its acidic nature in solution . The structure contributes to its reactivity and interaction with biological systems.

1. Carcinogenic Potential

Research indicates that this compound is classified as a carcinogen. Studies have shown that exposure to this compound can lead to the development of tumors in laboratory animals, particularly in the liver and bladder . The compound's ability to form reactive metabolites is believed to play a crucial role in its carcinogenicity.

2. Antimicrobial Properties

Interestingly, this compound has been explored for its antimicrobial activity. It has been included in formulations designed for color-changing cleansing agents that exhibit antimicrobial properties, suggesting potential applications in hygiene products . The mechanism involves the disruption of microbial cell membranes, leading to cell death.

3. Photoisomerization and Biological Effects

The compound undergoes photoisomerization, transitioning between cis and trans forms when exposed to light. This property has been studied extensively using NMR spectroscopy, revealing that the isomerization can influence its biological activity . For instance, the trans form may exhibit different levels of toxicity compared to the cis form, which could have implications for its use in photodynamic therapy.

Case Study 1: Tumor Induction in Rodents

A significant study investigated the carcinogenic effects of this compound on rodents. The results demonstrated a clear correlation between exposure levels and tumor incidence, particularly highlighting liver tumors as a common outcome. This study underscored the importance of regulatory measures concerning the use of this compound in consumer products.

Case Study 2: Antimicrobial Efficacy Testing

In another study focusing on antimicrobial properties, formulations containing this compound were tested against various bacterial strains. The results indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. This finding suggests potential for developing new antimicrobial agents based on this azo dye.

Research Findings Summary

| Property | Details |

|---|---|

| Chemical Formula | CHN |

| pKa | 3.08 |

| Carcinogenicity | Confirmed; induces tumors in rodents |

| Antimicrobial Activity | Effective against various bacterial strains |

| Photoisomerization | Influences biological activity; cis/trans forms exhibit different effects |

Q & A

Q. What are the critical safety protocols for handling and storing 4-Dimethylamino-2-methylazobenzene in laboratory settings?

Methodological Answer:

- Handling: Work in a well-ventilated fume hood to minimize inhalation risks. Use nitrile or neoprene gloves (checked for integrity before use) and avoid skin contact. Local exhaust ventilation is recommended during procedures generating dust or aerosols .

- Storage: Keep containers tightly sealed in a cool, dark place, away from oxidizers, strong acids, and acid anhydrides to prevent hazardous reactions .

- Spill Management: Isolate the area, wear PPE, and collect spills using non-sparking tools. Dispose of contaminated materials as hazardous waste per local regulations .

Q. How can researchers determine the purity and identity of this compound?

Methodological Answer:

- Melting Point Analysis: Use differential scanning calorimetry (DSC) or capillary methods to verify the melting point (120°C) as a primary purity indicator .

- Spectroscopic Techniques: Employ UV-Vis spectroscopy (λmax ~420 nm, typical for azo dyes) and NMR (e.g., δ 2.8–3.2 ppm for dimethylamino protons) for structural confirmation. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight (239.32 g/mol) .

Q. What exposure control measures are mandated for this compound under occupational safety guidelines?

Methodological Answer:

- Engineering Controls: Use Class I, Type B biological safety hoods for mixing or transferring the compound. Automated transfer systems reduce direct handling risks .

- PPE Requirements: OSHA 1910.132-compliant respirators (e.g., NIOSH-approved dust masks) and EN 374-certified gloves. Full-body protective clothing is advised for large-scale operations .

Advanced Research Questions

Q. How should researchers design experiments to assess the photostability and thermal degradation of this compound?

Methodological Answer:

- Photostability: Expose samples to UV light (e.g., 365 nm) in controlled chambers and monitor degradation via HPLC. Compare results with dark-stored controls to quantify photo-induced isomerization or bond cleavage .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Pair with GC-MS to characterize volatile degradation products (e.g., nitrogen oxides) above 120°C .

Q. What advanced engineering controls are required for large-scale synthesis or processing of this compound?

Methodological Answer:

- OSHA Compliance: Implement closed-system processing and explosion-proof equipment to mitigate flammability risks. Install continuous air monitoring for airborne particulates .

- Waste Management: Use scrubbers to neutralize toxic vapors (e.g., nitrogen oxides) during combustion. Segregate incompatible waste streams to prevent reactive hazards .

Q. How can contradictory data on the compound’s carcinogenicity be resolved in toxicological studies?

Methodological Answer:

- Data Reconciliation: Cross-reference historical studies (e.g., rodent bioassays) with in vitro genotoxicity assays (Ames test, micronucleus assay). Account for metabolic activation differences between species .

- Dose-Response Analysis: Use probabilistic models to distinguish threshold effects from low-dose linearity, particularly for reproductive or organ-specific toxicity .

Q. What methodologies are effective for decontaminating equipment exposed to this compound?

Methodological Answer:

- Surface Cleaning: Wipe with 70% ethanol or 5% sodium hydroxide solution, followed by rinsing with deionized water. Validate residue removal using UV-Vis spectroscopy .

- Waste Neutralization: Treat aqueous waste with Fenton’s reagent (H2O2/Fe²⁺) to oxidize azo bonds, reducing toxicity before disposal .

Q. Which analytical techniques are optimal for detecting trace degradation products in environmental samples?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。